3-Chloronaphtho[2,3-d]isoxazole
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Overview
Description
3-Chloronaphtho[2,3-d]isoxazole is a heterocyclic compound that features a naphthalene ring fused with an isoxazole ring. The compound is characterized by the presence of a chlorine atom at the third position of the naphthalene ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloronaphtho[2,3-d]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of naphthalene derivatives with nitrile oxides, which undergo a 1,3-dipolar cycloaddition to form the isoxazole ring . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These reactions are often catalyzed by metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloronaphtho[2,3-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
3-Chloronaphtho[2,3-d]isoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloronaphtho[2,3-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Naphtho[2,3-d]isoxazole: Similar structure without the chlorine atom.
3-Bromonaphtho[2,3-d]isoxazole: Similar structure with a bromine atom instead of chlorine.
Uniqueness: 3-Chloronaphtho[2,3-d]isoxazole is unique due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and physical properties. This makes it distinct from other similar compounds and can provide specific advantages in certain applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of research. Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific advancement.
Properties
Molecular Formula |
C11H6ClNO |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
3-chlorobenzo[f][1,2]benzoxazole |
InChI |
InChI=1S/C11H6ClNO/c12-11-9-5-7-3-1-2-4-8(7)6-10(9)14-13-11/h1-6H |
InChI Key |
DGZWSKILRLEAIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=NO3)Cl |
Origin of Product |
United States |
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